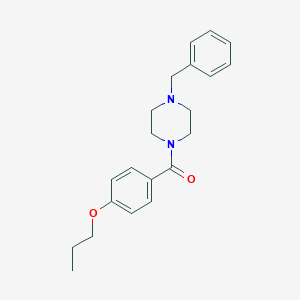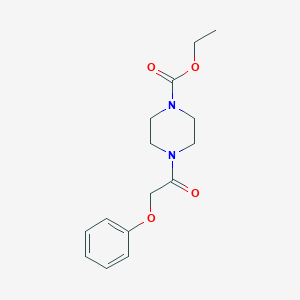
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, commonly known as ETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETB belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. We will also highlight the future directions for research on ETB.
科学的研究の応用
ETB has shown promising results in various scientific research applications. One of the significant applications of ETB is in the field of medicinal chemistry. ETB has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. ETB has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.
作用機序
The exact mechanism of action of ETB is not fully understood. However, several studies have suggested that ETB exerts its pharmacological effects by modulating various signaling pathways in the body. ETB has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. ETB has also been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
ETB has been shown to have various biochemical and physiological effects in the body. ETB has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ETB has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). ETB has been found to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
実験室実験の利点と制限
ETB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. ETB is soluble in a variety of solvents, which makes it easy to use in various assays. However, ETB also has some limitations. It has been found to be toxic at high concentrations, which limits its use in certain experiments. ETB has also been found to be unstable in acidic conditions, which can affect its bioactivity.
将来の方向性
There are several future directions for research on ETB. One area of research could be the development of ETB derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular targets of ETB and its mechanism of action. ETB could also be studied for its potential use in the treatment of other diseases such as cancer and diabetes.
合成法
The synthesis of ETB involves the reaction between 5-ethyl-2-hydrazinyl-1,3,4-thiadiazole and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields ETB as a white crystalline solid with a melting point of 152-154°C. The purity of ETB can be confirmed by various analytical techniques such as NMR, IR, and mass spectroscopy.
特性
製品名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |
|---|---|
分子式 |
C12H13N3OS |
分子量 |
247.32 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H13N3OS/c1-3-10-14-15-12(17-10)13-11(16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChIキー |
MZOXDAAJYAZDTC-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)


